

Application Notes and Protocols for 306-N16B in Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 306-N16B

Cat. No.: B10857174

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Introduction

306-N16B is an ionizable cationic lipid that has emerged as a key component in the formulation of lipid nanoparticles (LNPs) for targeted drug delivery.^{[1][2][3][4]} Its unique chemical structure enables the formation of LNPs that exhibit a remarkable tropism for the lungs, facilitating the delivery of various therapeutic payloads, particularly nucleic acids like messenger RNA (mRNA) and CRISPR-Cas9 systems, to pulmonary endothelial cells.^{[1][3][5]} This lung-selective delivery is attributed to the specific protein corona that forms around the **306-N16B** LNPs upon entering the bloodstream, which is rich in proteins such as albumin and fibrinogen beta/gamma chains.^{[5][6]} These proteins are believed to mediate the interaction with and uptake by lung endothelial cells.^[6]

The ability to specifically target the lungs opens up new avenues for the treatment of various pulmonary diseases. One of the most promising applications demonstrated is in the treatment of lymphangioleiomyomatosis (LAM), a rare lung disease caused by mutations in the Tsc2 gene.^{[1][7]} By encapsulating Tsc2 mRNA in **306-N16B** LNPs, researchers have successfully restored tumor suppressor function and reduced tumor burden in preclinical mouse models of LAM.^{[1][7]} This highlights the potential of **306-N16B**-based delivery systems for gene replacement therapies in the lungs.

These application notes provide a comprehensive overview of the use of **306-N16B** in targeted drug delivery, including its physicochemical properties, formulation into LNPs, and detailed

protocols for in vitro and in vivo characterization and application.

Data Presentation

Physicochemical Properties of 306-N16B

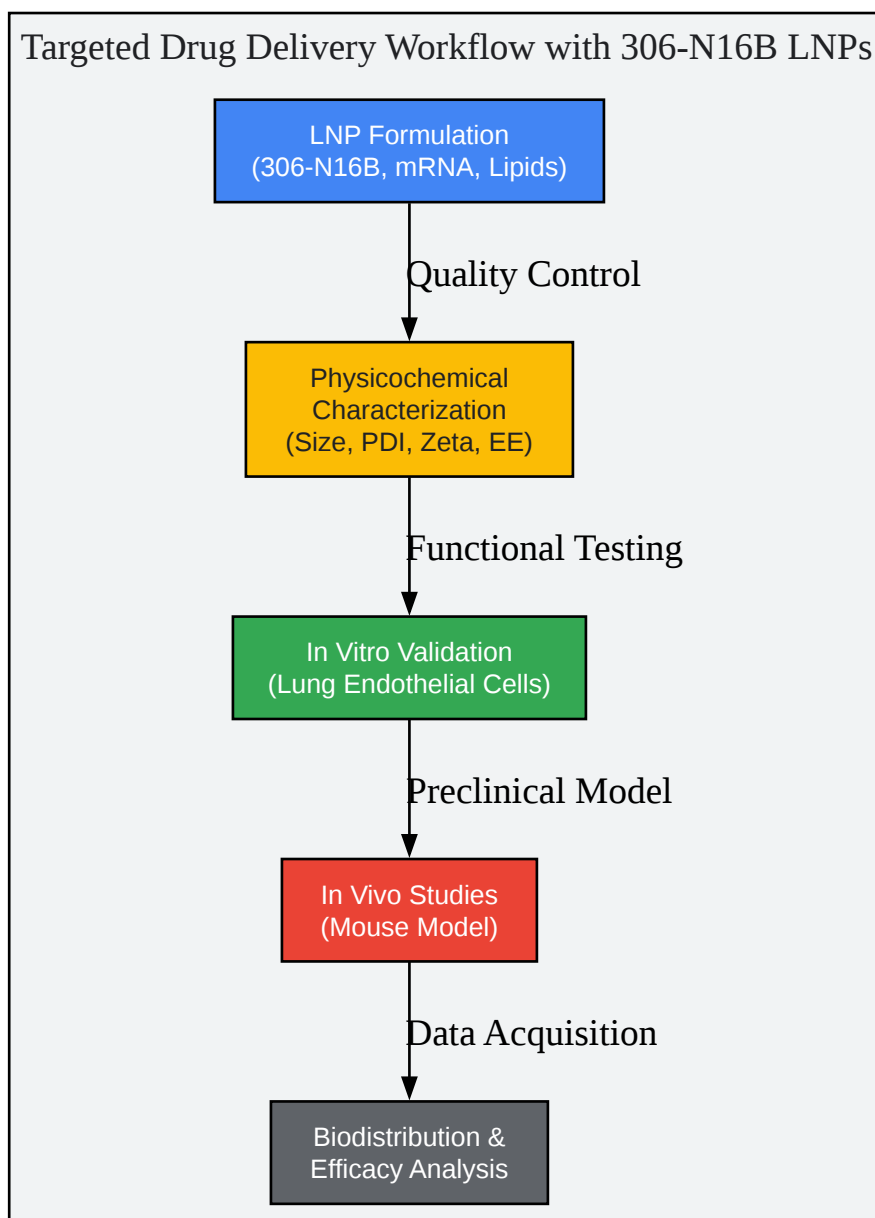
Property	Value	Reference
Chemical Formula	C75H151N7O4S8	[1][2][8]
Molecular Weight	1471.6 g/mol	[1][2][8]
CAS Number	2803699-70-7	[1][8]
Appearance	Solution in ethanol	[8]
Purity	≥98%	[8]

Characteristics of 306-N16B Lipid Nanoparticles (LNPs)

Parameter	Value	Method
Lipid Molar Ratio	306-N16B:Cholesterol:DOPC:DMG-PEG2000 (50:38.5:10:1.5)	Microfluidic Mixing
Hydrodynamic Diameter (Size)	~112 nm	Dynamic Light Scattering (DLS)
Polydispersity Index (PDI)	< 0.2	Dynamic Light Scattering (DLS)
Zeta Potential	Near-neutral at physiological pH	Electrophoretic Light Scattering (ELS)
Encapsulation Efficiency (mRNA)	> 90%	RiboGreen Assay

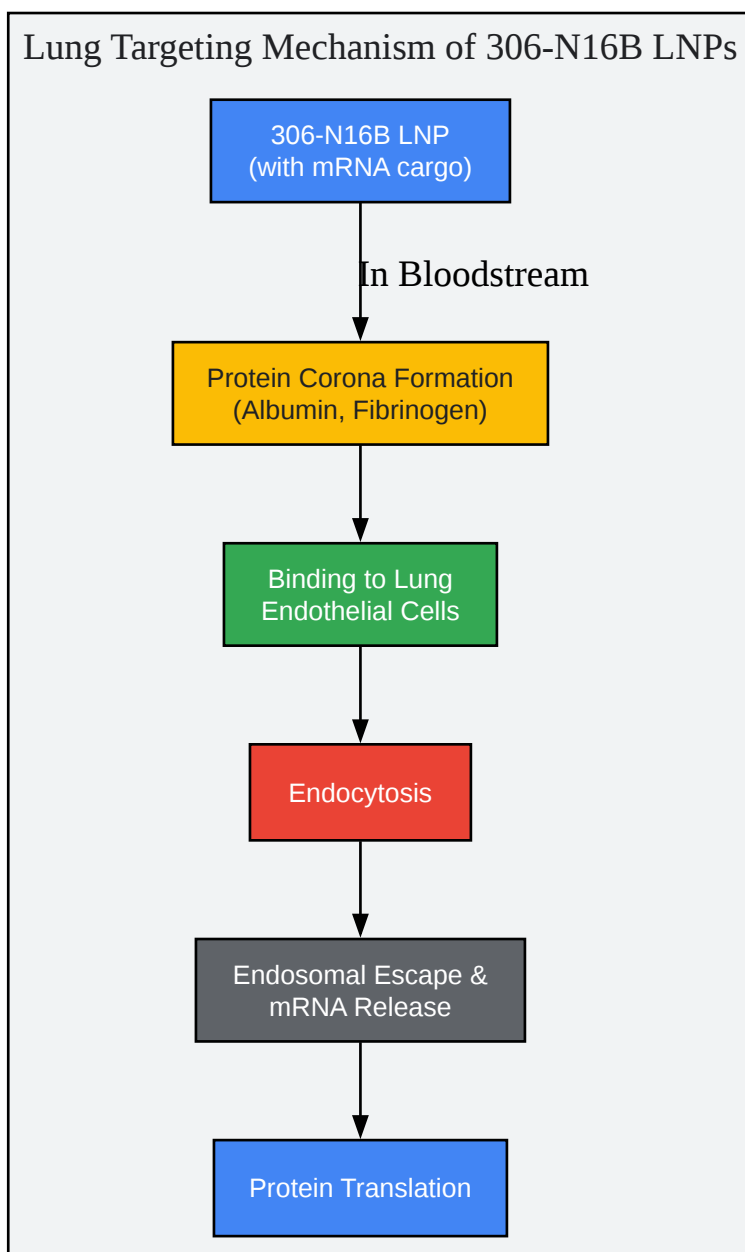
Note: The specific physicochemical properties of LNPs can vary depending on the formulation process, payload, and analytical instrumentation used.

Mandatory Visualizations



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Caption: Experimental workflow for developing and testing **306-N16B** LNPs.



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Caption: Proposed mechanism of **306-N16B** LNP for targeted lung delivery.

Experimental Protocols

Protocol 1: Formulation of 306-N16B LNPs using Microfluidic Mixing

Materials:

- **306-N16B** in ethanol
- Cholesterol in ethanol
- 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) in ethanol
- 1,2-dimyristoyl-rac-glycero-3-methoxy-polyethylene glycol-2000 (DMG-PEG2000) in ethanol
- mRNA (e.g., encoding a reporter protein or therapeutic gene) in a low pH buffer (e.g., 50 mM citrate buffer, pH 4.0)
- Microfluidic mixing device (e.g., NanoAssemblr Benchtop)
- Syringes and tubing compatible with the microfluidic device
- Dialysis cassettes (10 kDa MWCO)
- Phosphate-buffered saline (PBS), pH 7.4

Procedure:

- Prepare Lipid Stock Solution:
 - In an RNase-free microcentrifuge tube, combine **306-N16B**, cholesterol, DOPC, and DMG-PEG2000 in a molar ratio of 50:38.5:10:1.5.
 - Ensure the final lipid concentration in ethanol is appropriate for the microfluidic system (e.g., 12.5 mg/mL total lipid).
- Prepare mRNA Solution:
 - Dilute the mRNA stock in the low pH buffer to the desired concentration (e.g., 0.2 mg/mL).
- Set up the Microfluidic System:
 - Prime the microfluidic device with ethanol and then with the low pH buffer according to the manufacturer's instructions.

- Load the lipid solution into one syringe and the mRNA solution into another.
- LNP Formulation:
 - Set the flow rate ratio of the aqueous (mRNA) to organic (lipid) phase to 3:1.
 - Set the total flow rate according to the manufacturer's recommendations (e.g., 12 mL/min).
 - Initiate the mixing process. The two solutions will rapidly mix in the microfluidic cartridge, leading to the self-assembly of LNPs.
 - Collect the LNP dispersion from the outlet.
- Purification and Buffer Exchange:
 - Immediately transfer the collected LNP dispersion to a pre-wetted dialysis cassette.
 - Dialyze against sterile PBS (pH 7.4) at 4°C for at least 18 hours, with at least two changes of PBS, to remove ethanol and unencapsulated mRNA.
- Concentration and Sterilization:
 - If necessary, concentrate the dialyzed LNPs using a centrifugal filter unit (e.g., Amicon Ultra, 100 kDa MWCO).
 - Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.
- Characterization:
 - Determine the particle size, PDI, and zeta potential using Dynamic Light Scattering (DLS).
 - Measure the mRNA encapsulation efficiency using a RiboGreen assay.
 - Store the LNPs at 4°C.

Protocol 2: In Vitro Transfection of Lung Endothelial Cells

Materials:

- Human Umbilical Vein Endothelial Cells (HUVECs) or mouse lung endothelial cells (b.End3)
- Complete cell culture medium (e.g., EGM-2 for HUVECs, DMEM with 10% FBS for b.End3)
- **306-N16B** LNPs encapsulating reporter mRNA (e.g., GFP or Luciferase)
- 96-well cell culture plates
- Phosphate-buffered saline (PBS)
- Flow cytometer or luminescence plate reader

Procedure:

- Cell Seeding:
 - The day before transfection, seed HUVECs or b.End3 cells in a 96-well plate at a density of 1×10^4 cells per well in 100 μ L of complete medium.
 - Incubate at 37°C in a 5% CO₂ incubator overnight.
- Transfection:
 - On the day of transfection, dilute the **306-N16B** LNPs in serum-free medium to achieve the desired final mRNA concentration (e.g., 50-200 ng/well).
 - Remove the old medium from the cells and replace it with 100 μ L of the LNP-containing medium.
 - Incubate the cells for 4-6 hours at 37°C.
 - After the incubation period, add 100 μ L of complete medium containing 20% serum to each well (to achieve a final serum concentration of 10%) without removing the transfection medium.
- Analysis of Gene Expression:
 - Incubate the cells for an additional 24-48 hours.

- For GFP expression: Analyze the percentage of GFP-positive cells and the mean fluorescence intensity using a flow cytometer.
- For Luciferase expression: Lyse the cells and measure the luciferase activity using a commercial luciferase assay system and a luminescence plate reader.

Protocol 3: In Vivo Biodistribution and Efficacy in a Mouse Model of LAM

Materials:

- Female immunodeficient mice (e.g., NOD-SCID)
- TSC2-null tumor cells (TTJ cells)
- **306-N16B** LNPs encapsulating Tsc2 mRNA
- Sterile PBS
- In vivo imaging system (IVIS) for bioluminescence imaging (if using luciferase-tagged tumor cells)
- Surgical tools for tissue harvesting
- Reagents for histology (formalin, paraffin) and immunohistochemistry

Procedure:

- Establishment of the LAM Mouse Model:
 - Inject 2×10^6 TTJ cells intravenously into the tail vein of female immunodeficient mice.
 - Allow tumors to establish in the lungs for approximately 24 days.
- Treatment Regimen:
 - Randomly divide the mice into treatment and control groups.

- Administer **306-N16B** LNPs encapsulating Tsc2 mRNA intravenously at a dose of 0.75 mg/kg of mRNA.[\[1\]](#)
- Administer the treatment every other day for a total of five injections.[\[1\]](#)
- The control group should receive empty LNPs or PBS.
- Biodistribution Analysis (Optional, separate cohort):
 - Use LNPs encapsulating luciferase mRNA.
 - At 4-6 hours post-injection, perform in vivo bioluminescence imaging to visualize the organ distribution of mRNA expression.
 - Harvest major organs (lungs, liver, spleen, heart, kidneys) for ex vivo imaging or homogenization and quantification of luciferase activity.
- Efficacy Assessment:
 - At the end of the treatment period, euthanize the mice.
 - Harvest the lungs and fix them in 10% neutral buffered formalin.
 - Embed the lungs in paraffin and prepare tissue sections.
 - Perform Hematoxylin and Eosin (H&E) staining to visualize and quantify the number and size of tumor nodules in the lungs.
 - Perform immunohistochemistry for markers of cell proliferation (e.g., Ki-67) and mTOR pathway activation (e.g., phospho-S6) to assess the molecular effects of the treatment.
- Data Analysis:
 - Compare the tumor burden (nodule number and area) between the treatment and control groups using appropriate statistical tests.
 - Analyze the immunohistochemistry results to confirm the mechanism of action.

Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental conditions and applications. All research involving animals must be conducted in accordance with institutional and national guidelines for animal care and use.

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- To cite this document: BenchChem. [Application Notes and Protocols for 306-N16B in Targeted Drug Delivery Systems]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10857174#incorporating-306-n16b-in-targeted-drug-delivery-systems]

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